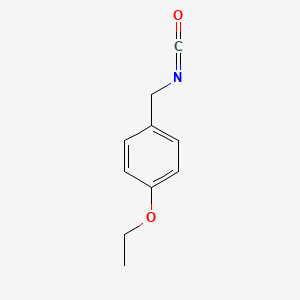![molecular formula C10H19NO3 B13618485 tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate can be synthesized through a reaction involving tert-butyl carbamate and an epoxide. One common method involves the use of thionyl chloride as a reagent to facilitate the reaction . The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the epoxide ring can be opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under mild to moderate temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in various substituted carbamates .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the preparation of chiral intermediates and pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical pathways .
Medicine
In medicine, tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the synthesis of antiviral and anticancer agents .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, altering their function. This reactivity is harnessed in various applications, from enzyme inhibition to the modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate
- tert-Butyl 1-oxo-1-phenylhex-5-yn-2-ylcarbamate
Uniqueness
tert-Butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate is unique due to its specific structure, which combines an epoxide ring with a carbamate group. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in synthesis, research, and industry .
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(5-8-6-13-8)11-9(12)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |
Clé InChI |
OCWWJVGITPNGQB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CO1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)
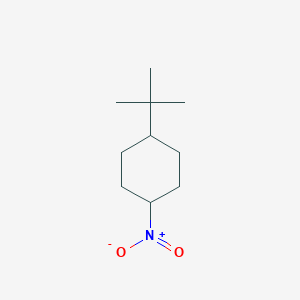
![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)
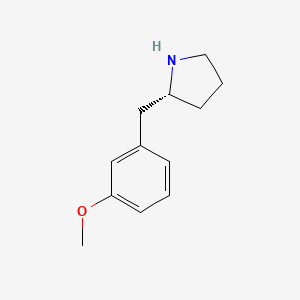
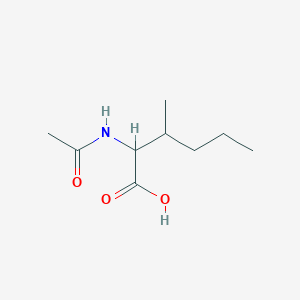
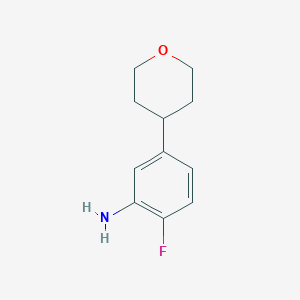
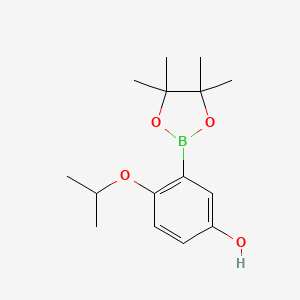
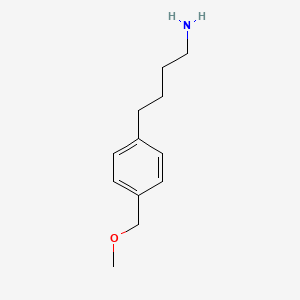
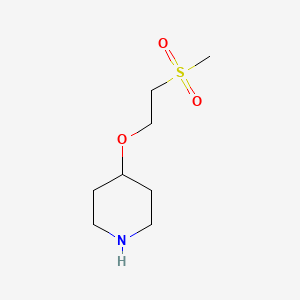


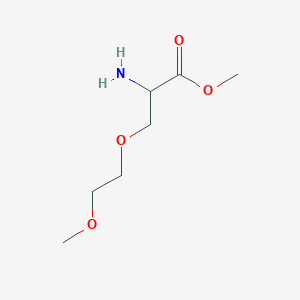
![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
